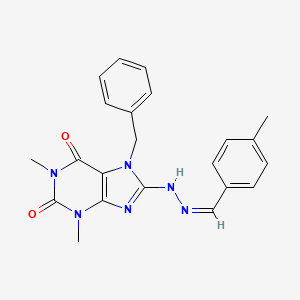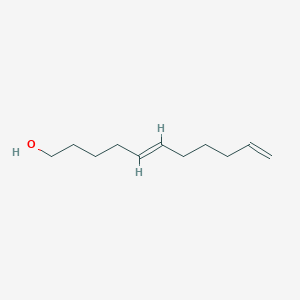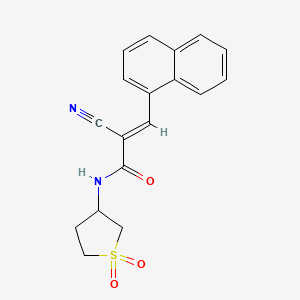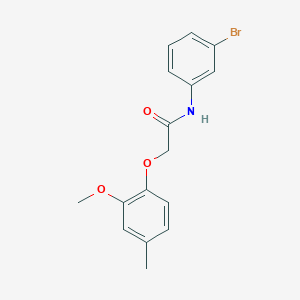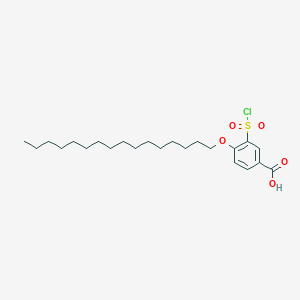
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a chemical compound with the molecular formula C23H37ClO5S and a molecular weight of 461.065 g/mol . This compound is known for its unique structure, which includes a chlorosulfonyl group and a long hexadecyloxy chain attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid typically involves the chlorosulfonation of 4-hexadecyloxybenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Preparation of 4-Hexadecyloxybenzoic Acid: This precursor is synthesized by reacting hexadecanol with 4-hydroxybenzoic acid in the presence of a dehydrating agent.
Chlorosulfonation: The 4-hexadecyloxybenzoic acid is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 3-position of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Water or aqueous base (e.g., sodium hydroxide) is used for hydrolysis reactions.
Major Products
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Derivatives: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino groups in proteins, to form stable sulfonamide bonds. This reactivity makes it useful for modifying biomolecules and studying enzyme inhibition . The long hexadecyloxy chain also contributes to its unique properties, such as its ability to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 4-Bromo-3-(chlorosulfonyl)benzoic acid
- 5-(Chlorosulfonyl)-2-methoxybenzoic acid
Uniqueness
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is unique due to its long hexadecyloxy chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in the study of membrane-associated processes and the development of liquid crystalline materials .
Properties
CAS No. |
2488-47-3 |
|---|---|
Molecular Formula |
C23H37ClO5S |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
3-chlorosulfonyl-4-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-21-17-16-20(23(25)26)19-22(21)30(24,27)28/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI Key |
CMEPMTUFLQRHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


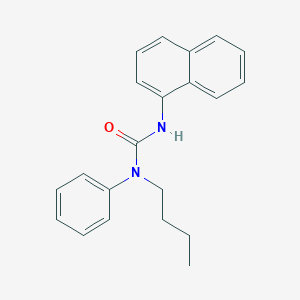
![2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11963045.png)
![3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11963050.png)

methanone](/img/structure/B11963069.png)
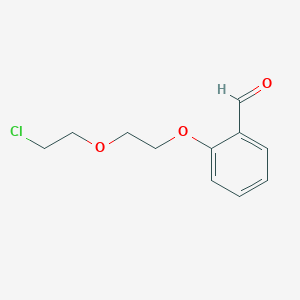
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)

